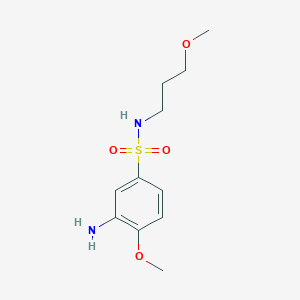
3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide is a chemical compound with the molecular formula C10H16N2O3S It is a derivative of benzenesulfonamide, featuring an amino group at the 3-position, a methoxy group at the 4-position, and a methoxypropyl group attached to the nitrogen atom of the sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzenesulfonyl chloride and 3-methoxypropylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification systems to ensure high yield and purity. The process is optimized to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions: 3-Amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents include iron and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of 3-nitro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various derivatives depending on the substituent.
科学的研究の応用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile building block for pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to understand the interaction of sulfonamide derivatives with biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes and receptors, modulating their activity. The specific mechanism would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: Similar structure but lacks the methoxy group at the 4-position.
3-Amino-4-methoxybenzamide: Similar structure but lacks the sulfonamide group.
特性
分子式 |
C11H18N2O4S |
|---|---|
分子量 |
274.34 g/mol |
IUPAC名 |
3-amino-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H18N2O4S/c1-16-7-3-6-13-18(14,15)9-4-5-11(17-2)10(12)8-9/h4-5,8,13H,3,6-7,12H2,1-2H3 |
InChIキー |
OUTATQZTRAEWPS-UHFFFAOYSA-N |
正規SMILES |
COCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


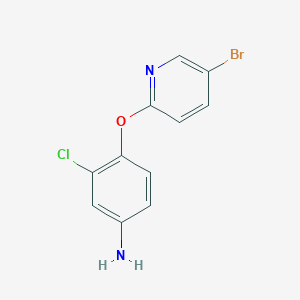

![Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-](/img/structure/B15355301.png)
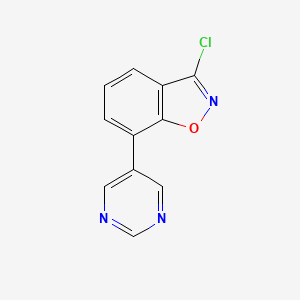
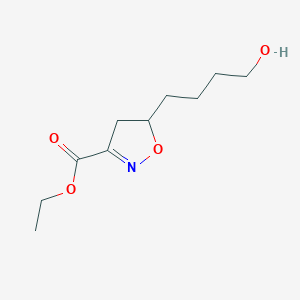
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
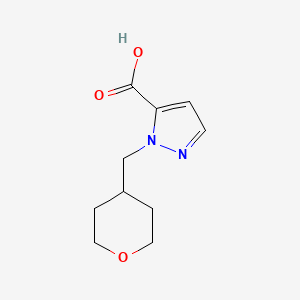
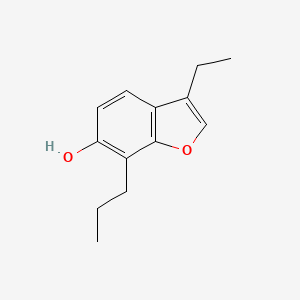


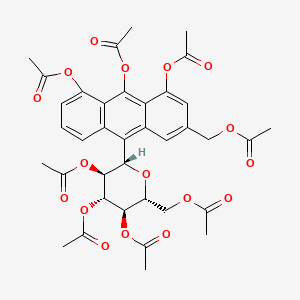
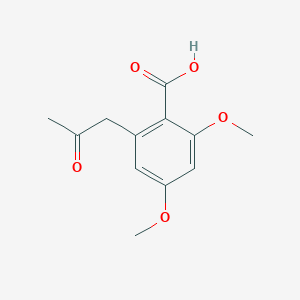
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)

